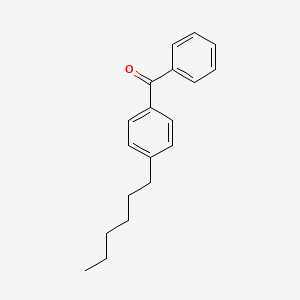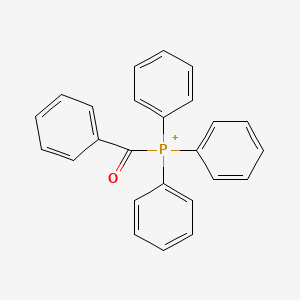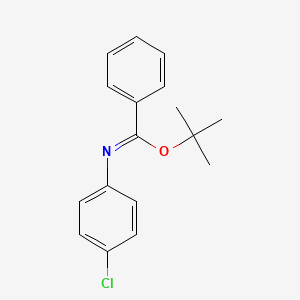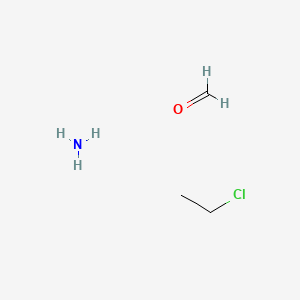
Azane;chloroethane;formaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane;chloroethane;formaldehyde is a compound that consists of three distinct chemical entities: azane (ammonia), chloroethane (ethyl chloride), and formaldehyde. Each of these components has unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azane (Ammonia): Ammonia is typically synthesized through the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of an iron catalyst.
Chloroethane (Ethyl Chloride): Chloroethane can be prepared by the reaction of ethylene with hydrogen chloride gas in the presence of an aluminum chloride catalyst.
Formaldehyde: Formaldehyde is commonly produced by the catalytic oxidation of methanol using a silver or copper catalyst at high temperatures.
Industrial Production Methods
Azane (Ammonia): The Haber-Bosch process is widely used in the industrial production of ammonia, with large-scale plants operating under optimized conditions to maximize yield.
Chloroethane (Ethyl Chloride): Industrial production of chloroethane involves the chlorination of ethane or the reaction of ethylene with hydrochloric acid.
Formaldehyde: Industrial production of formaldehyde typically involves the oxidation of methanol using a metal oxide catalyst, such as iron molybdate or silver.
Análisis De Reacciones Químicas
Types of Reactions
Azane (Ammonia): Ammonia undergoes various reactions, including oxidation, reduction, and substitution. It can react with acids to form ammonium salts and with halogens to form halides.
Chloroethane (Ethyl Chloride): Chloroethane primarily undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of ethanol.
Formaldehyde: Formaldehyde undergoes various reactions, including polymerization, oxidation, and addition reactions. It can react with ammonia to form hexamethylenetetramine and with phenols to form phenolic resins.
Common Reagents and Conditions
Azane (Ammonia): Common reagents include acids, halogens, and metal catalysts. Reactions typically occur under ambient conditions or with mild heating.
Chloroethane (Ethyl Chloride): Common reagents include aqueous alkali, alcohols, and amines. Reactions often require heating or the presence of a catalyst.
Formaldehyde: Common reagents include ammonia, phenols, and various oxidizing agents. Reactions can occur under a wide range of conditions, from ambient temperature to high heat.
Major Products Formed
Azane (Ammonia): Major products include ammonium salts, amines, and nitrides.
Chloroethane (Ethyl Chloride): Major products include ethanol, ethylamine, and ethyl ethers.
Formaldehyde: Major products include hexamethylenetetramine, phenolic resins, and formic acid.
Aplicaciones Científicas De Investigación
Azane;chloroethane;formaldehyde has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the production of other chemicals.
Biology: Formaldehyde is used as a fixative in histology and pathology to preserve biological tissues.
Medicine: Ammonia is used in the synthesis of pharmaceuticals, while formaldehyde is used in the production of vaccines and disinfectants.
Industry: Chloroethane is used as a solvent and in the production of ethyl cellulose, while formaldehyde is used in the manufacture of resins, plastics, and textiles.
Mecanismo De Acción
The mechanism of action for each component varies:
Azane (Ammonia): Ammonia acts as a nucleophile in many reactions, donating a pair of electrons to form new bonds.
Chloroethane (Ethyl Chloride): Chloroethane undergoes nucleophilic substitution, where the chlorine atom is replaced by a nucleophile.
Formaldehyde: Formaldehyde acts as an electrophile, reacting with nucleophiles to form addition products. It can also polymerize to form larger molecules.
Comparación Con Compuestos Similares
Azane (Ammonia): Similar compounds include hydrazine and methylamine. Ammonia is unique due to its simple structure and widespread use in various applications.
Chloroethane (Ethyl Chloride): Similar compounds include chloroform and dichloroethane. Chloroethane is unique due to its specific reactivity and use as a solvent.
Formaldehyde: Similar compounds include acetaldehyde and glutaraldehyde. Formaldehyde is unique due to its high reactivity and use in the production of resins and disinfectants.
Propiedades
Número CAS |
63512-71-0 |
|---|---|
Fórmula molecular |
C3H10ClNO |
Peso molecular |
111.57 g/mol |
Nombre IUPAC |
azane;chloroethane;formaldehyde |
InChI |
InChI=1S/C2H5Cl.CH2O.H3N/c1-2-3;1-2;/h2H2,1H3;1H2;1H3 |
Clave InChI |
AGPUJBVRLHNFTN-UHFFFAOYSA-N |
SMILES canónico |
CCCl.C=O.N |
Números CAS relacionados |
63512-71-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
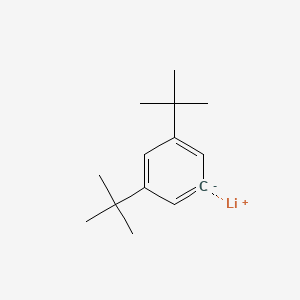
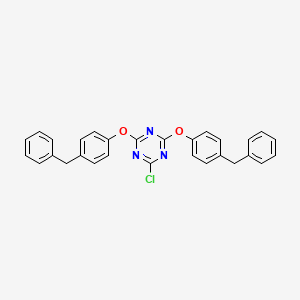
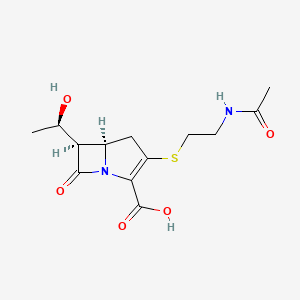


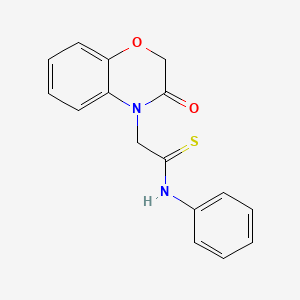
![3-[Ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14498627.png)
